REACTION_CXSMILES
|
S(C1C=CC(C)=CC=1)(O[CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][CH2:13][CH3:14])(=O)=O.[OH:22][C:23]1[CH:31]=[CH:30][C:26]2[O:27][CH2:28][O:29][C:25]=2[CH:24]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:11]([O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][O:22][C:23]1[CH:31]=[CH:30][C:26]2[O:27][CH2:28][O:29][C:25]=2[CH:24]=1)[CH2:12][CH2:13][CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
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34.04 g
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Type
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reactant
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Smiles
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S(=O)(=O)(OCCOCCOCCCC)C1=CC=C(C)C=C1
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Name
|
|
Quantity
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14.5 g
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Type
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reactant
|
Smiles
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OC1=CC2=C(OCO2)C=C1
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Name
|
|
Quantity
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14.5 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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125 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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under stirring, at that temperature for 6 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 2 hrs
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Duration
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2 h
|
Type
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FILTRATION
|
Details
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The mixture was then filtered
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Type
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CUSTOM
|
Details
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the organic solution was evaporated u.v
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Type
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CUSTOM
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Details
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(20° C./21 mbar)
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Type
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ADDITION
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Details
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The residue was diluted with 100 ml of dichloromethane
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Type
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WASH
|
Details
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washed with 12 ml of an aqueous solution of sodium hydroxide 1N and water
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Type
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CUSTOM
|
Details
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The organic phase was separated
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Type
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WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
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evaporated u.v (20° C./21 mbar)
|
Type
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CUSTOM
|
Details
|
An oil residue was obtained
|
Type
|
CUSTOM
|
Details
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that was purified on silica gel column (eluant n-hexane:ethyl acetate 4:1 v/v)
|
Type
|
CUSTOM
|
Details
|
After evaporation 14.84 g (97.43%) of 5-[2-(2-Butoxy-ethoxy)-ethoxy]-benzo[1,3]dioxole
|
Type
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CUSTOM
|
Details
|
were obtained whose NMR and MS analyses
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
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C(CCC)OCCOCCOC1=CC2=C(OCO2)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |